4-fluoro-N'-[(1E)-1-phenylethylidene]benzohydrazide
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Overview
Description
4-Fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide is a chemical compound with the molecular formula C15H13FN2O. It is a derivative of benzohydrazide, characterized by the presence of a fluoro group and a phenylethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide can be synthesized through the condensation reaction of 4-fluorobenzohydrazide with 1-phenylethylidene. The reaction is typically catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions involve refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for 4-fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzaldehydes, while reduction could produce fluoro-substituted benzylamines.
Scientific Research Applications
4-Fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity to these targets, potentially leading to inhibition or activation of specific pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide
- 4-Fluoro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- 4-Fluoro-N’-[(1E)-1-(pyridin-2-ylmethylene)benzohydrazide
Uniqueness
4-Fluoro-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific structural features, such as the fluoro group and the phenylethylidene moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-fluoro-N-[(E)-1-phenylethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-11(12-5-3-2-4-6-12)17-18-15(19)13-7-9-14(16)10-8-13/h2-10H,1H3,(H,18,19)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVFVDJSEJPGBQ-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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